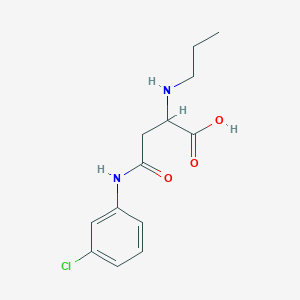
N-(3-chlorophenyl)-N~2~-propylasparagine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-Chlorophenyl)carbamoyl]-2-(propylamino)propanoic acid is an organic compound that features a chlorophenyl group, a carbamoyl group, and a propylamino group attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chlorophenyl)carbamoyl]-2-(propylamino)propanoic acid typically involves the following steps:
Formation of the Carbamoyl Intermediate: The reaction begins with the chlorination of aniline to form 3-chloroaniline. This intermediate is then reacted with phosgene to produce 3-chlorophenyl isocyanate.
Amination: The 3-chlorophenyl isocyanate is then reacted with propylamine to form the corresponding urea derivative.
Formation of the Propanoic Acid Derivative: The urea derivative is then subjected to a reaction with acrylonitrile, followed by hydrolysis to yield 3-[(3-Chlorophenyl)carbamoyl]-2-(propylamino)propanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
3-[(3-Chlorophenyl)carbamoyl]-2-(propylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
3-[(3-Chlorophenyl)carbamoyl]-2-(propylamino)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[(3-Chlorophenyl)carbamoyl]-2-(propylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-[(3-Chlorophenyl)carbamoyl]-2-(methylamino)propanoic acid: Similar structure but with a methylamino group instead of a propylamino group.
3-[(3-Bromophenyl)carbamoyl]-2-(propylamino)propanoic acid: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
3-[(3-Chlorophenyl)carbamoyl]-2-(ethylamino)propanoic acid: Similar structure but with an ethylamino group instead of a propylamino group.
Uniqueness
3-[(3-Chlorophenyl)carbamoyl]-2-(propylamino)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenyl group provides specific reactivity, while the propylamino group influences its interaction with biological targets.
属性
分子式 |
C13H17ClN2O3 |
|---|---|
分子量 |
284.74 g/mol |
IUPAC 名称 |
4-(3-chloroanilino)-4-oxo-2-(propylamino)butanoic acid |
InChI |
InChI=1S/C13H17ClN2O3/c1-2-6-15-11(13(18)19)8-12(17)16-10-5-3-4-9(14)7-10/h3-5,7,11,15H,2,6,8H2,1H3,(H,16,17)(H,18,19) |
InChI 键 |
GFEBRDZXUFUOGU-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(CC(=O)NC1=CC(=CC=C1)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 9-[2-(cyclohexen-1-yl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate](/img/structure/B11618749.png)
![Ethyl 2-(4-methoxyphenyl)-5-{[4-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate](/img/structure/B11618758.png)
![2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B11618767.png)
![5-chloro-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-hydroxybenzohydrazide](/img/structure/B11618772.png)
![3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618775.png)
![11-[4-(4-Ethoxybenzyl)piperazino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-A][1,3]benzimidazol-4-YL cyanide](/img/structure/B11618780.png)

![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618785.png)


![7-ethyl-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11618813.png)
![(7Z)-7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11618822.png)

![N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide](/img/structure/B11618830.png)
